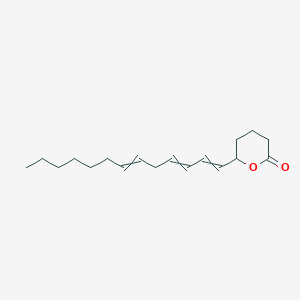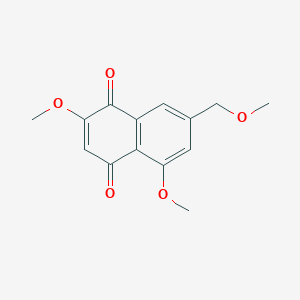
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the naphthoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- typically involves the methoxylation of 1,4-naphthoquinone. The process can be carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups replacing the methoxy and methoxymethyl groups .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular pathways and induces oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups at different positions, used to study ROS formation and cell toxicity.
2,7-Dimethoxy-1,4-naphthoquinone: Another derivative with different substitution patterns, exhibiting unique biological activities.
Uniqueness
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
828940-40-5 |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2,5-dimethoxy-7-(methoxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-7-8-4-9-13(11(5-8)18-2)10(15)6-12(19-3)14(9)16/h4-6H,7H2,1-3H3 |
Clave InChI |
SFXWMOZBVGQEKU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
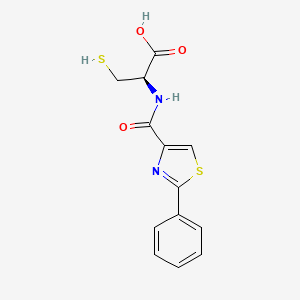
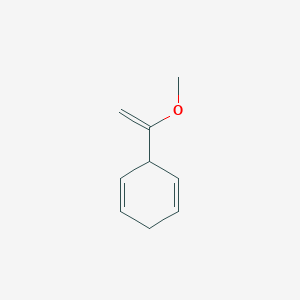
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
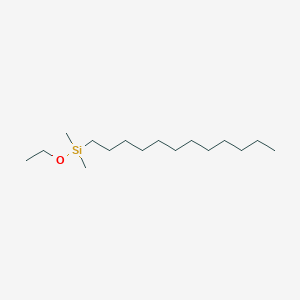
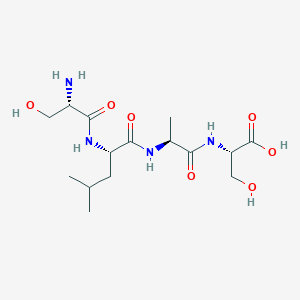
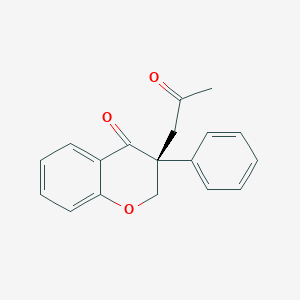
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

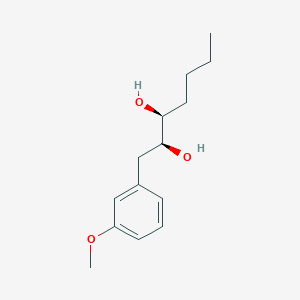
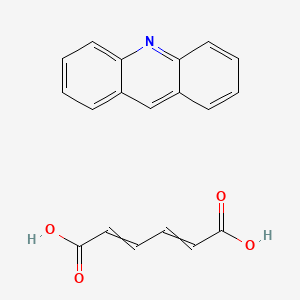
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
